[(5-Nitrofuran-2-YL)methyl]hydrazine
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Overview
Description
[(5-Nitrofuran-2-YL)methyl]hydrazine is an organic compound with the molecular formula C5H7N3O3. It is a derivative of nitrofuran, a class of compounds known for their broad-spectrum antibacterial activity. This compound is characterized by the presence of a nitrofuran ring attached to a methylhydrazine group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-YL)methyl]hydrazine typically involves the reaction of 5-nitrofurfural with hydrazine hydrate. The process can be summarized as follows:
Starting Materials: 5-nitrofurfural and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 5-nitrofurfural and hydrazine hydrate under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(5-Nitrofuran-2-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazines .
Scientific Research Applications
[(5-Nitrofuran-2-YL)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Nitrofuran-2-YL)methyl]hydrazine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
[(5-Nitrofuran-2-YL)methyl]hydrazine can be compared with other nitrofuran derivatives such as:
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Commonly used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial properties make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-2,7H,3,6H2 |
InChI Key |
RFANBQHFZWDVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CNN |
Origin of Product |
United States |
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